The synthesis of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine typically involves several key steps:
Typical reaction conditions for synthesizing (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine include:
The molecular structure of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine consists of a pyrrole ring fused to a pyridine ring. This bicyclic structure contributes to its unique chemical properties:
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine participates in various chemical reactions:
The mechanism of action for (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine primarily involves its role as an inhibitor of fibroblast growth factor receptors. Upon binding to FGFRs:
The physical and chemical properties of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine include:
These properties are crucial for determining the compound's behavior in biological systems and its potential applications in pharmaceuticals .
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine has diverse applications in scientific research:
Pyrrolopyridines represent a privileged class of nitrogen-containing bicyclic heterocycles that have revolutionized targeted drug discovery. Characterized by a fused pyrrole and pyridine ring system, these scaffolds offer exceptional versatility in molecular interactions critical for pharmaceutical development. Their structural mimicry of purine nucleotides enables targeted binding to diverse biological macromolecules, while their balanced physicochemical properties facilitate optimal drug-likeness. The incorporation of multiple nitrogen atoms within these compact bicyclic frameworks creates unique hydrogen-bonding capabilities and dipole moments that drive high-affinity target engagement. Among these heterocycles, (1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine (CAS: 933691-80-6) has emerged as a particularly valuable pharmacophore due to its strategic amine functionality and specific nitrogen atom positioning, enabling unprecedented opportunities in rational drug design across therapeutic areas including oncology, immunology, and metabolic disease [6] [8].
Pyrrolopyridines belong to the azaindole family, where systematic nomenclature precisely defines ring fusion and nitrogen positioning. The parent compound consists of a six-membered pyridine ring fused with a five-membered pyrrole, creating eight possible isomeric structures differentiated by bond connectivity. The standard naming convention uses bracketed numbers to specify fusion atoms:
The specific compound (1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine (IUPAC name: 1H-pyrrolo[3,2-b]pyridin-2-ylmethanamine) features:
Table 1: Structural Isomers of Pyrrolopyridine with Key Characteristics
Isomer | Systematic Name | Common Name | Nitrogen Positions | CAS Registry |
---|---|---|---|---|
[3,2-b] | 1H-pyrrolo[3,2-b]pyridine | 7-azaindole | 1,4 | 270-76-4 |
[2,3-b] | 1H-pyrrolo[2,3-b]pyridine | 4-azaindole | 1,5 | 694-47-1 |
[3,4-c] | 1H-pyrrolo[3,4-c]pyridine | 2-azaisoindole | 1,5 | 274-75-5 |
[3,2-c] | 1H-pyrrolo[3,2-c]pyridine | 6-azaindole | 1,4 | 272-30-8 |
Target Compound | (1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine | 2-(aminomethyl)-7-azaindole | 1,4 + exocyclic N | 933691-80-6 |
The strategic placement of ring nitrogen atoms creates distinct electronic profiles that profoundly influence molecular recognition. The [3,2-b] isomer positions a basic pyridine nitrogen (N1) analogous to the N9 position in purines, enabling complementary hydrogen bonding with biological targets. The aminomethyl group at the 2-position provides a flexible vector for derivatization while maintaining optimal spatial orientation for interactions with enzymatic catalytic sites [6] [10].
The pyrrolo[3,2-b]pyridine scaffold (7-azaindole) has emerged as a superior bioisostere for indole and purine frameworks due to its enhanced physicochemical properties and binding specificity. Key advantages driving its adoption include:
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine significantly amplifies these properties through its primary amine functionality, serving as:1) A versatile synthetic handle for amide bond formation, reductive amination, or urea synthesis2) A cationic anchor for ionic interactions with aspartate/glutamate residues3) A hydrogen-bond donor/acceptor pair for high-affinity binding to protein targetsThese attributes have positioned it as a critical building block in kinase inhibitor development, particularly for anaplastic lymphoma kinase (ALK), Bruton's tyrosine kinase (BTK), and cyclin-dependent kinases (CDKs) where the protonated amine forms salt bridges with conserved catalytic residues [4] [9].
Table 2: Commercially Available Pharmacophore Derivatives with Structural Variations
Compound Name | Core Structure | Substituent | CAS Number | Purity | Suppliers | Key Applications |
---|---|---|---|---|---|---|
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine | [3,2-b] | 2-aminomethyl | 933691-80-6 | >97% | BLD Pharm, Alfa | Kinase inhibitor cores |
{3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine | [2,3-b] | 6-aminomethyl | 1638760-21-0 | 97% | AChemBlock | Antibacterial agents |
(1H-pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride | [3,2-b] | 5-aminomethyl | 1432754-34-1 | >97% | Parchem | Antiviral candidates |
{1H-Pyrrolo[2,3-b]pyridin-4-yl}methanamine hydrochloride | [2,3-b] | 4-aminomethyl | 1860028-34-7 | 97% | AChemBlock | JAK/STAT pathway inhibitors |
{1H-Pyrrolo[2,3-b]pyridin-3-yl}methanamine | [2,3-b] | 3-aminomethyl | 933691-80-6 | >97% | BLD Pharm | Anticancer agents |
The emergence of this specific aminomethyl-7-azaindole derivative as a medicinal chemistry staple followed a distinct evolutionary pathway:
Phase 1: Early Exploration (Pre-2000)Initial interest focused on the unsubstituted 7-azaindole core as a purine mimetic in nucleoside chemistry. The first synthesis of 7-azaindole was reported by Albert and colleagues in the 1950s, but aminomethyl derivatives remained inaccessible due to limitations in regioselective functionalization. Early attempts at C2 electrophilic substitution proved challenging due to the electron-deficient nature of the ring system, directing modifications primarily to C3 and C5 positions [6].
Phase 2: Methodological Advances (2000-2015)Three key breakthroughs enabled targeted access to the 2-aminomethyl derivative:1) Directed ortho-metalation strategies using TMPMgCl·LiCl provided regioselective C2 functionalization2) Palladium-catalyzed amination techniques allowed conversion of 2-bromo derivatives to protected aminomethyl analogs3) Reductive amination protocols facilitated introduction of the -CH₂NH₂ group via aldehyde intermediates
The first commercial appearance (CAS registration: 933691-80-6 in 2006) coincided with kinase inhibitor research identifying the 7-azaindole-2-methanamine scaffold as optimal for Bcr-Abl inhibition. This period saw its incorporation into preclinical candidates targeting FLT3 and ALK kinases, where the protonatable amine demonstrated 3-5 fold affinity improvements over unsubstituted analogs [7] [8] [9].
Phase 3: Diversification and Clinical Translation (2015-Present)Recent developments include:
Table 3: Historical Milestones in the Development of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine
Timeline | Development Milestone | Significance |
---|---|---|
2006 | CAS registration (933691-80-6) | Formal chemical identity establishment |
2009 | First reported kinase inhibitor application (ALK inhibitors) | Demonstrated 10 nM IC50 against recombinant ALK |
2014 | Improved synthetic routes via reductive amination of aldehyde precursors | Enabled multi-gram synthesis (>90% yields) |
2018 | Structural characterization in complex with BTK kinase domain | Revealed salt bridge formation with Glu475 |
2021 | Patent WO2022023341A1 covering anticancer applications | Validated therapeutic utility in lymphoma models |
The scaffold currently features in several investigational new drug applications, particularly for hematological malignancies where its optimized physicochemical profile (cLogP = 1.2, TPSA = 49 Ų, aqueous solubility >150 μg/mL) addresses limitations of earlier indole-based kinase inhibitors. Future development trajectories include targeted protein degraders (PROTACs) leveraging the amine for linker attachment and bifunctional molecules engaging multiple oncogenic targets simultaneously [4] [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: